molecular formula C18H21F3N4O2 B2557037 5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954302-12-6

5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2557037
CAS No.: 954302-12-6
M. Wt: 382.387
InChI Key: CCIYIVQYSGPJBN-UHFFFAOYSA-N
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Description

5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Triazoles, including derivatives similar to the specified compound, have been widely studied for their synthetic methodologies, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These methods facilitate the synthesis of various heterocyclic derivatives, showcasing the versatility of 1,2,3-triazoles in constructing complex molecular architectures (Bacchi et al., 2005)(Bacchi et al., 2005).

Biological Activities and Applications

The structural motif of 1,2,3-triazole, present in the compound of interest, has been investigated for its potential in biological applications. For instance, new triazolopyrimidine derivatives containing isopropyl groups have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the bioactive potential of triazole derivatives in medicinal chemistry (Chauhan & Ram, 2019)(Chauhan & Ram, 2019).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-11(2)16-15(17(26)22-10-14-7-4-8-27-14)23-24-25(16)13-6-3-5-12(9-13)18(19,20)21/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYIVQYSGPJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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